5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
“5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound . It is part of a series of compounds that have been designed and synthesized for their potential anticancer activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of “this compound” can be found in chemical databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve Pd-catalyzed C-N cross-coupling . Further details about the specific reactions involved in the synthesis of “this compound” are not available in the retrieved papers.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in chemical databases .Scientific Research Applications
Antioxidant and Antimicrobial Evaluation
Bassyouni et al. (2012) focused on synthesizing and evaluating new derivatives of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile for their antioxidant and antimicrobial activities. The study concluded that some synthesized compounds exhibited significant antioxidant properties and showed high activity against various microbial strains, indicating a strong potential for pharmacological applications (Bassyouni et al., 2012).
Unintended Chemical Reactions
Research by Faria et al. (2013) highlighted the unexpected formation of pyrazolopyrimidines during attempts to synthesize 5-substituted tetrazoles from carbonitriles. This study illustrates the complexity of reactions involving 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, shedding light on the challenges and unexpected outcomes in synthetic chemistry (Faria et al., 2013).
Facile Synthesis Techniques
Poonam & Singh (2019) developed a novel, one-pot synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst in water. This approach emphasizes the importance of environmentally friendly solvents and efficient synthesis processes in pharmaceutical chemistry (Poonam & Singh, 2019).
Antimicrobial and Anti-Proliferative Properties
Mansour et al. (2020) synthesized a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds were evaluated for their antimicrobial and anti-proliferative activities, showcasing the potential of such derivatives in developing new therapeutic agents (Mansour et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to exhibit good selectivity between cancer cells and normal cells .
Future Directions
The future directions for research on “5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Further studies could also explore their potential as anticancer agents .
Biochemical Analysis
Biochemical Properties
5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as kinases and proteases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in cellular signaling pathways and metabolic processes. For instance, this compound has been observed to inhibit certain kinases, thereby affecting phosphorylation events that are crucial for cell signaling .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death . Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling events . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation when exposed to specific environmental factors such as light, heat, and pH changes . Long-term studies have shown that prolonged exposure to this compound can lead to sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-tumor activity and modulation of immune responses . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, beyond which the effects may plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other interacting compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Binding proteins may facilitate its localization to specific tissues or organelles, influencing its accumulation and activity within the cell.
Properties
IUPAC Name |
5-amino-1-(1,3-benzodioxol-5-yl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-9(5-13)12(14)16(15-7)8-2-3-10-11(4-8)18-6-17-10/h2-4H,6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDLKGTXORCRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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